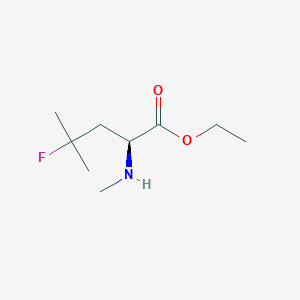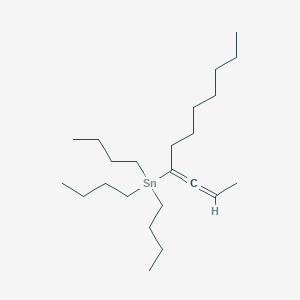![molecular formula C7H7ClN2O2S B14275460 Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide CAS No. 154697-84-4](/img/structure/B14275460.png)
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which is further substituted with a chlorine atom, a methyl group, and two oxygen atoms forming a dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:
Cyclization using formic acid: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Cyclization using triethyl orthoformate: This method involves the use of triethyl orthoformate and a primary amine to achieve the desired cyclization.
Cyclization using dimethylformamide dimethylacetal (DMF-DMA): This reagent is used in combination with a primary amine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for thieno[3,4-d]pyrimidine derivatives often involve multi-step sequences, including key steps such as the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Thieno[3,4-d]pyrimidine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thieno[3,4-d]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling and regulation . The inhibition of these kinases can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its anti-inflammatory and analgesic properties.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Evaluated for its potential as a pharmacological inhibitor of kinases.
Uniqueness
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dioxide functionality enhances its reactivity and potential as a therapeutic agent.
Properties
CAS No. |
154697-84-4 |
|---|---|
Molecular Formula |
C7H7ClN2O2S |
Molecular Weight |
218.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C7H7ClN2O2S/c1-4-9-6-3-13(11,12)2-5(6)7(8)10-4/h2-3H2,1H3 |
InChI Key |
ROKJRWYBJIUPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CS(=O)(=O)C2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



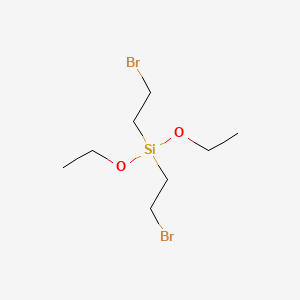
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
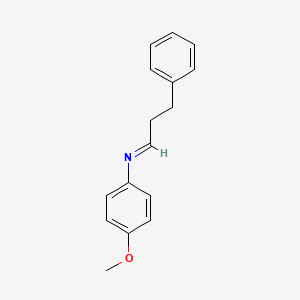
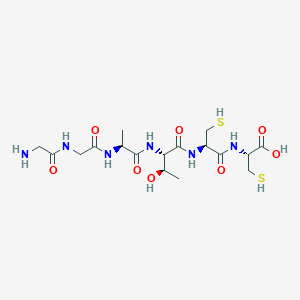
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
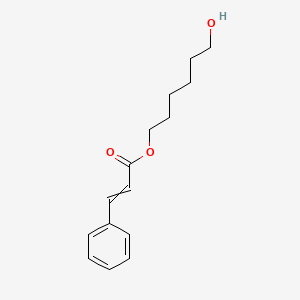
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
